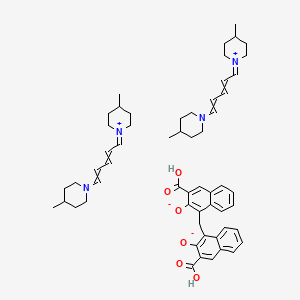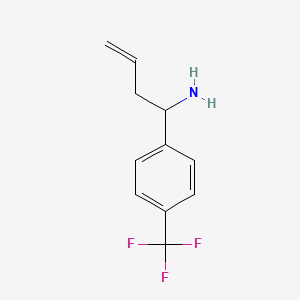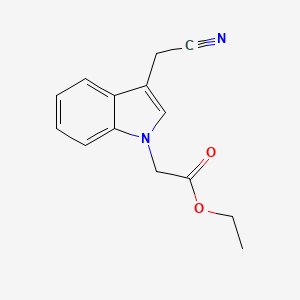
3-Cyanomethylindole-N-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyanomethylindole-N-acetic acid ethyl ester is a synthetic organic compound with the molecular formula C14H14N2O2 It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of a cyanomethyl group and an acetic acid ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanomethylindole-N-acetic acid ethyl ester typically involves the reaction of indole derivatives with cyanomethyl and acetic acid ethyl ester groups. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The cyanomethyl group can be introduced through nucleophilic substitution reactions, and the acetic acid ethyl ester moiety can be added via esterification reactions involving ethyl chloroacetate and sodium cyanide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Cyanomethylindole-N-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium cyanide (NaCN) and ethyl chloroacetate are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
科学的研究の応用
3-Cyanomethylindole-N-acetic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Cyanomethylindole-N-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed by esterases to release active indole derivatives, which can then interact with various biological targets. These interactions may involve binding to receptors, enzymes, or other proteins, leading to modulation of cellular processes .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone with a butyric acid moiety instead of an acetic acid ester.
Methyl indole-3-acetic acid: A methyl ester derivative of indole-3-acetic acid
Uniqueness
3-Cyanomethylindole-N-acetic acid ethyl ester is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
ethyl 2-[3-(cyanomethyl)indol-1-yl]acetate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)10-16-9-11(7-8-15)12-5-3-4-6-13(12)16/h3-6,9H,2,7,10H2,1H3 |
InChIキー |
HXTBSJOGZDYEIO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


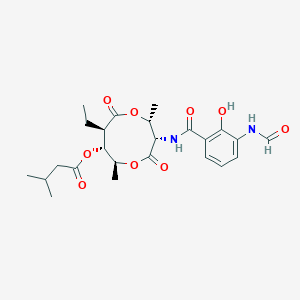
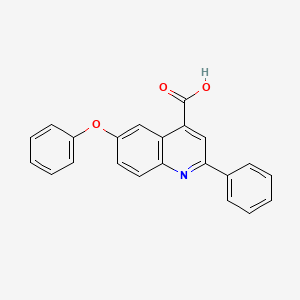
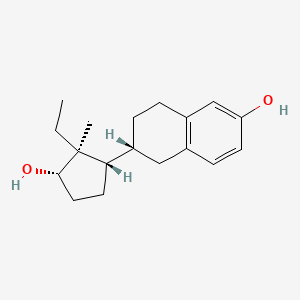

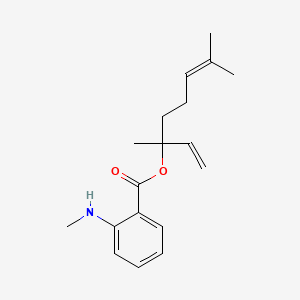
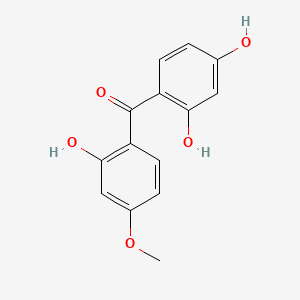
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)
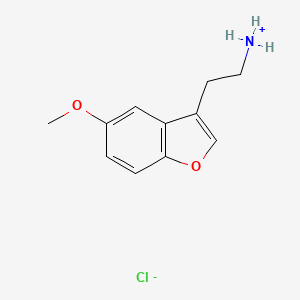
![N-[(o-Nitrophenyl)thio]-L-serine](/img/structure/B13755835.png)
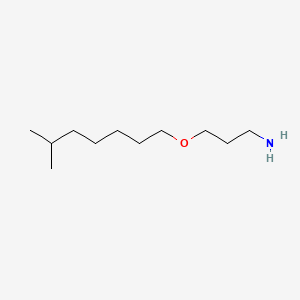
![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)
